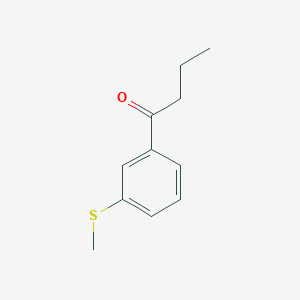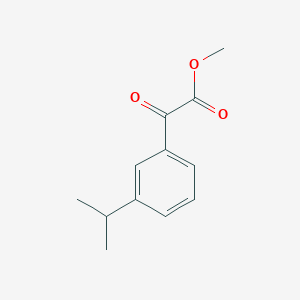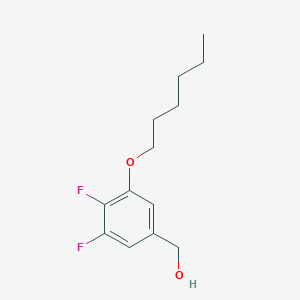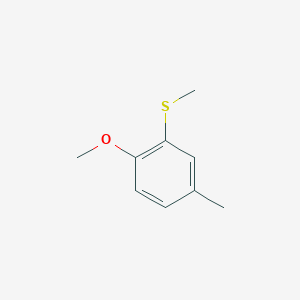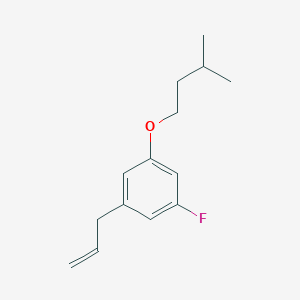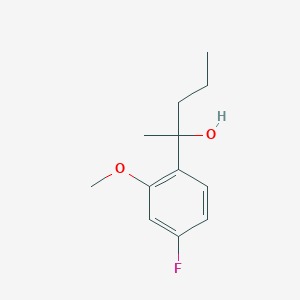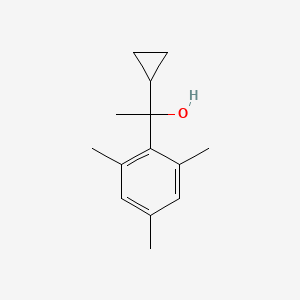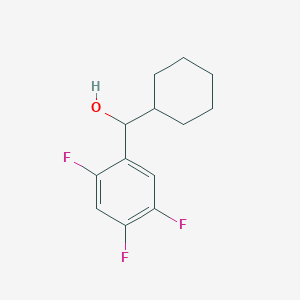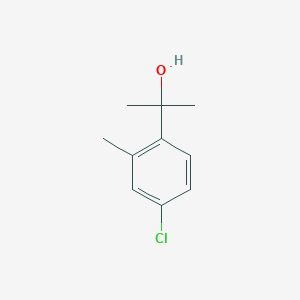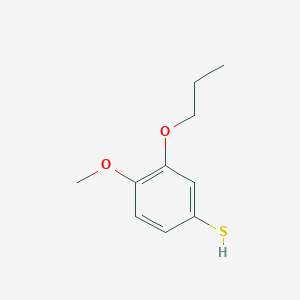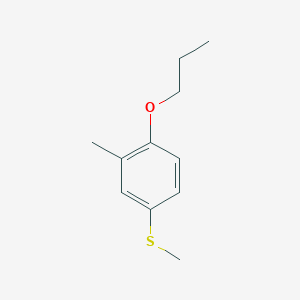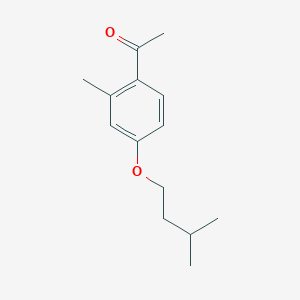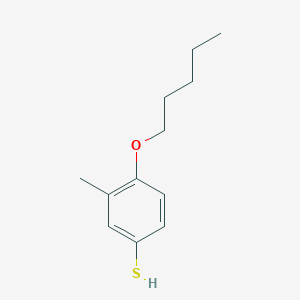![molecular formula C12H10F4O4 B7995374 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid](/img/structure/B7995374.png)
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid is a synthetic organic compound characterized by the presence of a butyric acid backbone with a phenyl ring substituted with a tetrafluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-hydroxyphenylbutyric acid.
Fluorination: The hydroxy group is converted to a tetrafluoroethoxy group using a fluorinating agent like tetrafluoroethanol in the presence of a catalyst.
Oxidation: The resulting intermediate undergoes oxidation to introduce the oxo group at the 4-position of the butyric acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid involves its interaction with molecular targets, such as enzymes or receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity and specificity, leading to more effective interactions. The oxo group plays a crucial role in the compound’s reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(2-thienyl)butyric acid: Similar structure but with a thienyl group instead of a phenyl ring.
4-Oxo-4-(3-methoxyphenyl)butyric acid: Contains a methoxy group instead of a tetrafluoroethoxy group.
Uniqueness
4-Oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butyric acid is unique due to the presence of the tetrafluoroethoxy group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable for various applications.
Properties
IUPAC Name |
4-oxo-4-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O4/c13-11(14)12(15,16)20-8-3-1-2-7(6-8)9(17)4-5-10(18)19/h1-3,6,11H,4-5H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFSYZTMZLIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
